N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidine derivative characterized by a 9-fluoro substitution on the heterocyclic core and a 3,5-dimethoxyphenylacetamide side chain.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-27-12-6-11(7-13(8-12)28-2)23-16(25)9-24-10-22-18-17-14(21)4-3-5-15(17)29-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAASASJLBTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20FN3O4S
- Molecular Weight : 441.5 g/mol
- IUPAC Name : N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo-benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
The compound exhibits various biological activities attributed to its structural components, particularly the benzothieno and pyrimidine moieties. These structures are known to interact with multiple biological targets, including enzymes involved in neurodegenerative diseases.
1. Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's inhibitory effects on cholinesterases (AChE and BChE), which are crucial in the treatment of Alzheimer's disease. For instance:
- Cholinesterase Inhibition : The compound demonstrated significant inhibitory activity against AChE with an IC50 value indicating moderate potency. This suggests its potential role in enhancing cholinergic neurotransmission .
2. Antioxidant Activity
The compound has shown promising antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Assays : Preliminary assays indicated that the compound effectively scavenges free radicals and reduces lipid peroxidation .
3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research indicates that derivatives of benzothieno compounds can inhibit pro-inflammatory pathways.
- Prostaglandin Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzothieno[3,2-d]pyrimidine scaffold is shared with several compounds in the evidence, but substitutions at positions 7 and 9 significantly influence activity:
- Target Compound: Features a 9-fluoro group, which enhances electronegativity and may improve metabolic stability compared to non-halogenated analogs.
- L114-0336 (): Substitutes a 7-(4-methoxyphenyl) group instead of 9-fluoro, paired with a 3,5-dimethoxyphenylacetamide.
- Compound 1 (): Contains a thio-linked methanesulfonamide group at position 2, demonstrating potent COX-2 and iNOS inhibition in inflamed cells .
Key Insight : Fluorine at position 9 in the target compound may confer superior bioavailability compared to bulkier substituents (e.g., 7-aryl groups in L114-0336), though direct activity data is needed for validation.
Side Chain Variations
The acetamide side chain’s aryl group plays a critical role in target engagement:
- Target Compound : The 3,5-dimethoxyphenyl group provides electron-donating methoxy groups, which may enhance interactions with hydrophobic enzyme pockets.
- L114-0337 (): Utilizes a 3,4,5-trimethoxyphenyl group, increasing steric bulk and molecular weight (481.53 g/mol). Such modifications often enhance binding affinity but may reduce solubility .
- N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Substitutes a 2,5-difluorophenyl group, demonstrating how halogen placement affects potency. Fluorine’s electronegativity here may improve membrane permeability .
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity Trends
Anti-Inflammatory Potential
highlights benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1, 2, 4, 8–10) as potent inhibitors of COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages. These compounds suppress prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production, critical mediators of inflammation .
Role of Fluorine Substitution
The 9-fluoro group in the target compound could enhance binding to COX-2’s hydrophobic active site, similar to fluorinated anti-inflammatory drugs (e.g., celecoxib). In contrast, non-fluorinated analogs like L114-0336 may exhibit reduced metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
